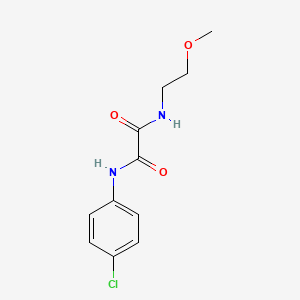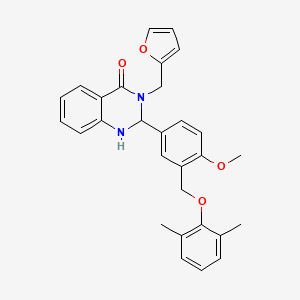
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with dihydroisoquinoline and bis(4-methylphenyl) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline moiety. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
For the triazine core, a common approach is the nucleophilic substitution reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazines .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Cyanuric chloride in DCM with amines at low temperatures.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced dihydroisoquinoline derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders .
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions .
作用机制
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dihydroisoquinoline moiety can interact with DNA or proteins, leading to changes in their function and activity .
相似化合物的比较
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride: Similar in structure but with methoxy groups on the isoquinoline ring .
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core but differ in the substituents on the triazine ring .
Uniqueness
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of the dihydroisoquinoline and triazine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
分子式 |
C26H26N6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H26N6/c1-18-7-11-22(12-8-18)27-24-29-25(28-23-13-9-19(2)10-14-23)31-26(30-24)32-16-15-20-5-3-4-6-21(20)17-32/h3-14H,15-17H2,1-2H3,(H2,27,28,29,30,31) |
InChI 键 |
MWKDGTQTIAUTGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)NC5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647200.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11647205.png)

![3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11647218.png)
![5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11647220.png)

![3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647247.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11647248.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11647255.png)
![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![2-Chloro-N-[4-(1-ethyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11647272.png)
![methyl 6-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647278.png)
